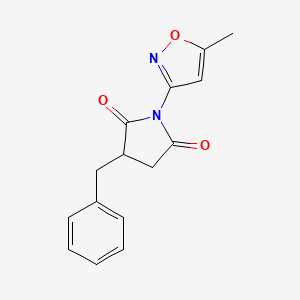

![molecular formula C17H16BrNO5S B4006818 2-(4-bromophenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4006818.png)

2-(4-bromophenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related sulfonamide-derived compounds involves multiple steps, including the creation of new ligands and their transition metal complexes. These processes are characterized by physical, spectral, and analytical methods to deduce the nature of bonding and structure. For instance, sulfonamide-derived ligands and their metal complexes exhibit moderate to significant antibacterial activity, highlighting the method's effectiveness and potential applications in creating bioactive compounds (Chohan & Shad, 2011).

Molecular Structure Analysis

The molecular and crystal structure of similar sulfonamide compounds has been determined through X-ray diffraction, IR, and NMR spectroscopy techniques. These studies facilitate the development of complex nitrogen-containing heterocycles, contributing to our understanding of the compound's geometry and electronic properties. For example, (3aR,6S,7aR)-7a-bromo-6-methyl-2-[(4-methylphenyl)sulfonyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole analysis reveals insights into its molecular electrostatic potential map and HOMO-LUMO orbitals (Alaşalvar et al., 2016).

Chemical Reactions and Properties

The compound's reactivity and interactions can be illustrated by the synthesis of related sulfonamide derivatives through multistep reactions. For example, the synthesis of dimethyl sulfomycinamate showcases the compound's potential in creating bioactive molecules through Bohlmann-Rahtz heteroannulation reactions, highlighting the compound's versatility and reactivity (Bagley et al., 2005).

Physical Properties Analysis

Investigations into the physical properties of related compounds, such as sulfonated bromo-poly(2,6-dimethyl-1,4-phenylene oxide) copolymers, provide insights into their thermal stability, proton conductivities, and interactions with solvents. These studies are essential for applications in material science and engineering, offering a basis for understanding the physical behaviors of complex compounds (Jeong et al., 2010).

Chemical Properties Analysis

The chemical properties of similar sulfonamide compounds have been extensively studied through spectroscopic methods and theoretical calculations. Such analyses reveal the compounds' vibrational frequencies, electronic absorption spectra, and molecular stability. These insights are vital for understanding the chemical behaviors and potential applications of the compound in various scientific domains (Sarojini et al., 2013).

Applications De Recherche Scientifique

Bromophenol Derivatives from Red Algae

A study by Zhao et al. (2004) identified several bromophenol derivatives from the red alga Rhodomela confervoides. These compounds were analyzed for their potential activity against human cancer cell lines and microorganisms but were found inactive in this context. This research adds to the understanding of the chemical diversity of marine algae and their potential applications in pharmacology and biochemistry (Zhao et al., 2004).

Guanidinium-Functionalized Polymer Electrolytes

Kim et al. (2011) synthesized guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes through a specific chemical reaction. This research is significant for the development of materials with specific functional properties, potentially useful in various industrial applications (Kim et al., 2011).

Metabolism of Specific Phosphorothioate in Rats

Research by Brady and Arthur (1961) explored the metabolism of a specific phosphorothioate compound in rats. This study provides insights into the metabolic pathways and biological impacts of such compounds, relevant to pharmacology and toxicology (Brady & Arthur, 1961).

Synthesis of Phenyl Pyrazolyl Sulfides

A study by Vydzhak et al. (2017) focused on the alkylation of 4-(phenylthio)-1H-pyrazol-5-ols with methyl bromoacetate, leading to the synthesis of phenyl pyrazolyl sulfides. These compounds have potential biological activity, indicating their relevance in medicinal chemistry research (Vydzhak et al., 2017).

Propriétés

IUPAC Name |

[2-(4-bromophenyl)-2-oxoethyl] 2-[(4-methylphenyl)sulfonylamino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO5S/c1-12-2-8-15(9-3-12)25(22,23)19-10-17(21)24-11-16(20)13-4-6-14(18)7-5-13/h2-9,19H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFEXORSWQCXJCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

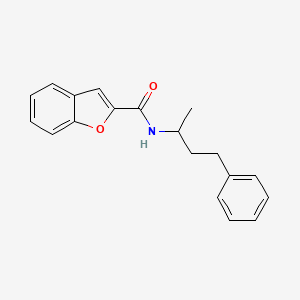

![2-(4-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B4006737.png)

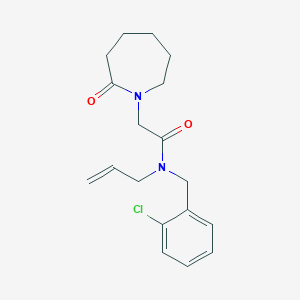

![N-[2-(trifluoromethyl)phenyl]-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide](/img/structure/B4006739.png)

![1-ethyl-6-fluoro-7-[4-(3-nitrobenzoyl)-1-piperazinyl]-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B4006743.png)

![5-{[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]methylene}-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4006762.png)

![N-(tert-butyl)-3-{[4-(propionylamino)benzoyl]amino}benzamide](/img/structure/B4006765.png)

![1-{[(5-propyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}propyl 2-methyl-4-quinolinecarboxylate](/img/structure/B4006783.png)

![N-(2-benzoyl-4-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4006787.png)

![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B4006823.png)